molecular formula C10H18N2O B12688217 Cyclopentanamine, N-cyclopentyl-N-nitroso- CAS No. 56420-30-5

Cyclopentanamine, N-cyclopentyl-N-nitroso-

Cat. No.: B12688217
CAS No.: 56420-30-5
M. Wt: 182.26 g/mol
InChI Key: WSSSTYXJQVZEJK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Cyclopentanamine, N-cyclopentyl-N-nitroso- typically involves the nitrosation of cyclopentanamine. The reaction conditions often include the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out at low temperatures to control the formation of the nitroso compound.

Chemical Reactions Analysis

Cyclopentanamine, N-cyclopentyl-N-nitroso- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclopentanamine, N-cyclopentyl-N-nitroso- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Studies have explored its potential effects on biological systems, particularly its carcinogenic properties.

    Medicine: Research is ongoing to understand its role in drug development and its potential therapeutic applications.

    Industry: It is used in the production of certain industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanamine, N-cyclopentyl-N-nitroso- involves its interaction with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include nucleophilic sites in DNA and proteins, which can result in various biological effects .

Comparison with Similar Compounds

Cyclopentanamine, N-cyclopentyl-N-nitroso- can be compared with other nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). These compounds share similar structural features but differ in their specific alkyl groups. Cyclopentanamine, N-cyclopentyl-N-nitroso- is unique due to its cyclopentyl group, which influences its chemical reactivity and biological effects .

Similar compounds include:

  • N-nitrosodimethylamine (NDMA)
  • N-nitrosodiethylamine (NDEA)
  • N-nitrosomorpholine (NMOR)
  • N-nitrosopyrrolidine (NPYR)

These compounds are also part of the nitrosamine family and exhibit similar carcinogenic properties .

Properties

CAS No.

56420-30-5

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N,N-dicyclopentylnitrous amide

InChI

InChI=1S/C10H18N2O/c13-11-12(9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2

InChI Key

WSSSTYXJQVZEJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(C2CCCC2)N=O

Origin of Product

United States

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